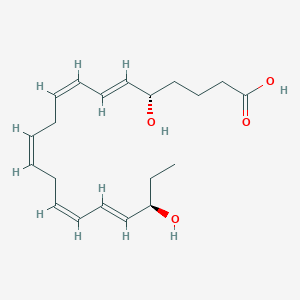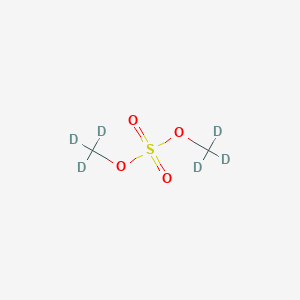
3-Methylbenzofuran-2-carboxylic acid
Descripción general
Descripción
3-Methylbenzofuran-2-carboxylic acid is a benzofuran derivative . It has the molecular formula C10H8O3 . This compound is used in the preparation of matrix metalloproteinase (MMP) inhibitors for the treatment of osteoarthritis .
Synthesis Analysis
The synthesis of 3-Methylbenzofuran-2-carboxylic acid involves palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Molecular Structure Analysis
The molecular structure of 3-Methylbenzofuran-2-carboxylic acid is characterized by a benzofuran core with a carboxylic acid group at the 2-position and a methyl group at the 3-position . The average mass is 176.169 Da .Chemical Reactions Analysis
3-Methylbenzofuran-2-carboxylic acid undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis
3-Methylbenzofuran-2-carboxylic acid has a molecular weight of 176.17 . It has a melting point of 194-197 °C (lit.) .Aplicaciones Científicas De Investigación
Chemical Synthesis
“3-Methylbenzofuran-2-carboxylic acid” is a benzofuran derivative . It can be used in various chemical synthesis processes. For instance, it undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .
Preparation of Carboxamides
This compound may be used in the preparation of 3-methyl-N-phenylbenzofuran-2-carboxamide by reacting with aniline . Carboxamides are a class of organic compounds that have wide applications in pharmaceuticals and agrochemicals.
Safety And Hazards
Propiedades
IUPAC Name |
3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZTUCZCQMQFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344939 | |
| Record name | 3-Methylbenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzofuran-2-carboxylic acid | |
CAS RN |
24673-56-1 | |
| Record name | 3-Methylbenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Methylbenzofuran-2-carboxylic acid a useful synthetic building block?
A: 3-Methylbenzofuran-2-carboxylic acid can be readily converted into its corresponding dianion using lithium di-isopropylamide (LDA) at low temperatures. [] This dianion exhibits significant stability, preventing unwanted ring-opening reactions, and serves as a versatile intermediate for introducing various substituents at the 3-position of the benzofuran scaffold. [] This allows for the synthesis of a range of 3-substituted benzofuran-2-carboxylic acids, expanding the chemical space accessible for various applications.
Q2: How does the presence of methoxy substituents on the benzofuran ring affect the reactivity of the corresponding carboxylic acid dianions?
A: Interestingly, the position of a methoxy substituent on the benzofuran ring significantly influences the stability and reactivity of the resulting dianion. While 5- and 7-methoxybenzofuran-2-carboxylic acids yield dianions stable enough to be trapped by electrophiles like aldehydes at low temperatures, the dianion derived from 6-methoxybenzofuran-2-carboxylic acid undergoes rapid ring-opening even at very low temperatures. [] This highlights the importance of substituent effects on the reactivity of these systems.
Q3: Can the dianion of 3-Methylbenzofuran-2-carboxylic acid be used to access benzofuran-2,3-quinodimethane?
A: Yes, research has demonstrated that the dianion of 3-methylbenzofuran-2-carboxylic acid can be utilized to synthesize a "benzylsilane type" precursor. [] Treatment of this precursor with a fluoride base generates benzofuran-2,3-quinodimethane, a reactive intermediate. This intermediate can be subsequently trapped with dienophiles in a Diels-Alder cycloaddition reaction, leading to the formation of tetrahydrodibenzofurans. []
Q4: What is the significance of understanding the regioselectivity in the Diels-Alder reaction involving benzofuran-2,3-quinodimethane?
A: Determining the regioselectivity of the Diels-Alder reaction between benzofuran-2,3-quinodimethane and dienophiles is crucial for predicting the major product isomers. Researchers successfully determined the regioselectivity of this reaction through X-ray crystallographic analysis of the major isomer obtained from the cycloaddition with methyl vinyl ketone. [] This information is valuable for designing synthetic strategies towards specific tetrahydrodibenzofuran derivatives with desired properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)





![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)




![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)